molecular formula C19H17N3O2S2 B11540480 N'-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide

N'-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide

Cat. No.: B11540480
M. Wt: 383.5 g/mol
InChI Key: JEJZDDJDHJYEJA-UDWIEESQSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(E)-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety linked to an aceto-hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(E)-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the sulfanyl group. The final steps involve the condensation of the benzothiazole derivative with aceto-hydrazide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(E)-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the hydrazide moiety.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(E)-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(E)-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BENZONITRILE: Shares the benzothiazole and sulfanyl groups but differs in the substituents attached to the benzene ring.

    (2-BENZOTHIAZOLYLTHIO)SUCCINIC ACID: Contains a benzothiazole ring linked to a succinic acid moiety, differing in the functional groups attached.

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(E)-[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17N3O2S2/c1-2-11-24-16-9-5-3-7-14(16)12-20-22-18(23)13-25-19-21-15-8-4-6-10-17(15)26-19/h2-10,12H,1,11,13H2,(H,22,23)/b20-12+

InChI Key

JEJZDDJDHJYEJA-UDWIEESQSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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